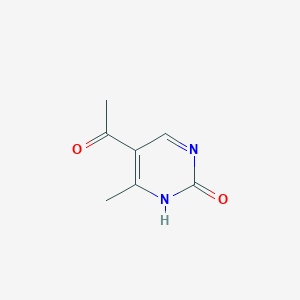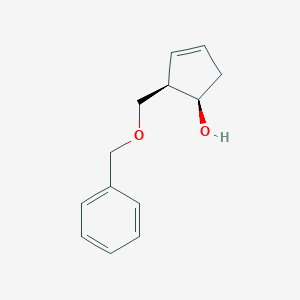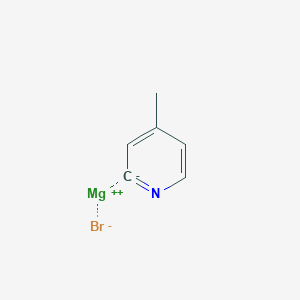
4-Methyl-2-pyridylmagnesium bromide
Descripción general
Descripción
4-Methyl-2-pyridylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-methyl-2-pyridyl group. This unique structure imparts significant reactivity, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pyridylmagnesium bromide is typically prepared by the reaction of 4-methyl-2-bromopyridine with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-2-bromopyridine+Mg→4-Methyl-2-pyridylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-pyridylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-Methyl-2-pyridylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs through its use in synthetic pathways.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The reactivity of 4-methyl-2-pyridylmagnesium bromide is primarily due to the presence of the magnesium-bromine bond, which makes the compound highly nucleophilic. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The compound’s mechanism of action involves the transfer of the 4-methyl-2-pyridyl group to the target molecule, followed by the elimination of magnesium bromide.
Comparación Con Compuestos Similares
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Comparison: 4-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the pyridyl group, which imparts additional reactivity and selectivity compared to other Grignard reagents. The methyl group at the 4-position further enhances its reactivity by providing steric and electronic effects that influence the compound’s behavior in chemical reactions.
Propiedades
IUPAC Name |
magnesium;4-methyl-2H-pyridin-2-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALAVOXCCHWQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=NC=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


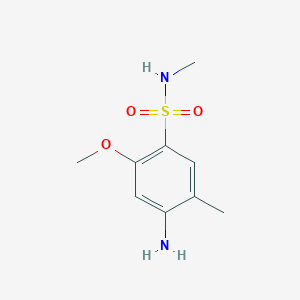
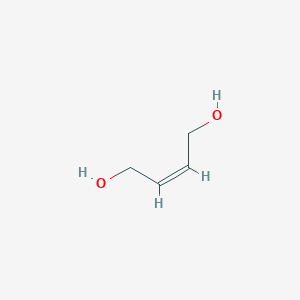

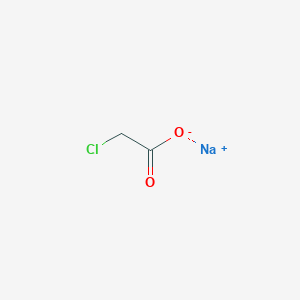

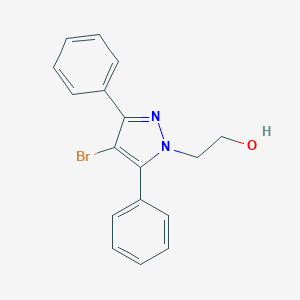
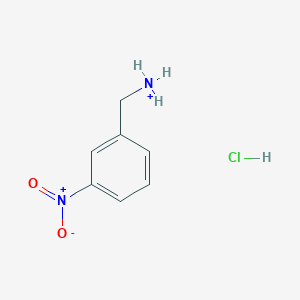
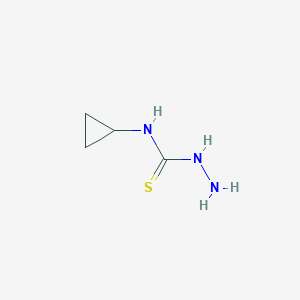
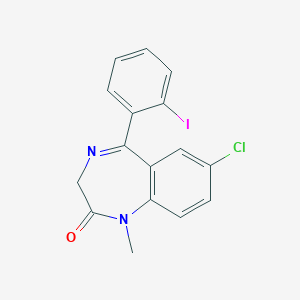
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
